5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine

Descripción

Nomenclature and Structural Classification

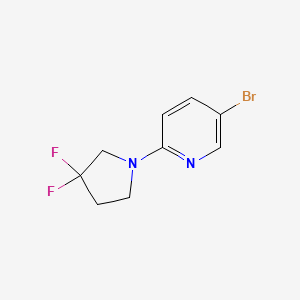

The compound 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine is a heterocyclic organic molecule with systematic IUPAC nomenclature reflecting its structural features:

- Pyridine core : A six-membered aromatic ring with one nitrogen atom.

- Substituents :

- Bromine at the 5-position of the pyridine ring.

- 3,3-Difluoropyrrolidin-1-yl group at the 2-position , consisting of a five-membered saturated ring (pyrrolidine) with two fluorine atoms at the 3-position.

Structurally, it belongs to two families:

Chemical Abstract Service (CAS) Registry Information

The compound is uniquely identified by:

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 1779120-80-7 | |

| MDL Number | MFCD28013527 | |

| Catalog Number | AR01W8CV |

This CAS number ensures unambiguous identification in chemical databases and regulatory contexts.

Molecular Identity Parameters

Key molecular characteristics include:

The difluoropyrrolidine group introduces steric and electronic effects critical for binding interactions in medicinal chemistry.

Historical Context of Brominated Difluoropyridine Derivatives

Brominated pyridines emerged as pivotal intermediates in the late 20th century, driven by advances in halogenation techniques. The integration of fluorinated pyrrolidine moieties gained prominence in the 2000s, particularly for enhancing blood-brain barrier permeability in neuroactive compounds. Key milestones:

- 1990s : Development of palladium-catalyzed cross-coupling reactions enabled efficient functionalization of bromopyridines.

- 2005 : Practical synthesis of 3,3-difluoropyrrolidine via Claisen rearrangement and BH₃ reduction, facilitating access to derivatives like this compound.

- 2010s : Rise in fluorinated heterocycles for kinase inhibitors and GPCR modulators, leveraging fluorine’s electronegativity and metabolic stability.

Position of this compound in Modern Chemical Research

This compound occupies a niche in two domains:

Medicinal Chemistry

Materials Science

- Ligand design : Pyridine-nitrogen coordinates to metals, while fluorine enhances thermal stability in catalysts.

- Polymer precursors : Bromine serves as a site for post-polymerization functionalization.

Recent applications include its use in synthesizing adenosine receptor antagonists and fluorescent probes for cellular imaging.

Propiedades

IUPAC Name |

5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2N2/c10-7-1-2-8(13-5-7)14-4-3-9(11,12)6-14/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJKEMUTYWWTNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine typically involves the following steps:

Substitution Reaction: The 3,3-difluoropyrrolidin-1-yl group is introduced via a nucleophilic substitution reaction. This can be done by reacting 5-bromo-2-chloropyridine with 3,3-difluoropyrrolidine under basic conditions, such as using potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom at the 5-position can undergo various substitution reactions, such as Suzuki-Miyaura coupling, to introduce different functional groups.

Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents, with bases like potassium carbonate in solvents such as ethanol or water.

Nucleophilic Substitution: As mentioned, potassium carbonate in dimethylformamide is commonly used for introducing the 3,3-difluoropyrrolidin-1-yl group.

Major Products:

Functionalized Pyridines: Depending on the substituents introduced via coupling reactions, a variety of functionalized pyridines can be synthesized.

Aplicaciones Científicas De Investigación

Chemistry:

Building Block: This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: Due to its unique structure, it can be used in the design and synthesis of novel therapeutic agents, particularly those targeting specific receptors or enzymes.

Industry:

Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and difluoropyrrolidinyl groups can influence its binding affinity and specificity.

Comparación Con Compuestos Similares

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : Fluorination of the pyrrolidine ring in the target compound likely reduces oxidative metabolism, as seen in analogs like CP-93,393, where fluorinated metabolites exhibited prolonged plasma half-lives .

- Synthetic Accessibility: Analogs in –2 were synthesized via Suzuki-Miyaura couplings or Sonogashira reactions, suggesting the target compound could be derived via similar palladium-catalyzed methods .

Actividad Biológica

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine (CAS No. 1779120-80-7) is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom at the 5-position and a 3,3-difluoropyrrolidin-1-yl group at the 2-position. The presence of these functional groups is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The bromine and difluoropyrrolidinyl groups can influence binding affinity and specificity, potentially modulating the activity of these targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Case Studies

- Antimicrobial Activity : A study highlighted the antimicrobial properties of pyridine derivatives, noting that modifications in the structure can enhance their efficacy against resistant strains of bacteria . The unique structure of this compound may provide a scaffold for developing new antimicrobial agents.

- Antiviral Studies : Research has focused on the antiviral potential of pyridine compounds during the COVID-19 pandemic, emphasizing the need for novel agents targeting viral replication mechanisms. The structural characteristics of this compound may contribute to its effectiveness in this area.

- Enzyme Interaction : Investigations into enzyme inhibition have shown that pyridine derivatives can effectively bind to specific active sites, altering enzyme kinetics. This property is crucial for drug development targeting metabolic pathways involved in disease progression .

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions. The compound serves as a versatile building block for synthesizing more complex molecules in pharmaceutical research.

Synthetic Route

The synthesis generally follows these steps:

- Starting Material : 5-bromo-2-chloropyridine is reacted with 3,3-difluoropyrrolidine.

- Reaction Conditions : Conducted under basic conditions using solvents like dimethylformamide (DMF) to facilitate nucleophilic attack.

- Purification : The product is purified to achieve high yield and purity for further biological evaluation.

Q & A

Basic: What synthetic strategies are recommended for introducing the 3,3-difluoropyrrolidine group into the pyridine scaffold?

Methodological Answer:

The 3,3-difluoropyrrolidine moiety can be introduced via nucleophilic aromatic substitution (SNAr) .

- Reagents : Use 2-chloro-6-fluoropyridine (or analogous bromo-fluoro intermediates) and 3,3-difluoropyrrolidine hydrochloride as the nucleophile.

- Conditions : Optimize reaction temperature (typically 80–120°C) in polar aprotic solvents (e.g., DMF, DMSO) with a base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the pyrrolidine .

- Yield Enhancement : Microwave-assisted synthesis or catalytic additives (e.g., KI) may improve reaction efficiency.

Advanced: How do electronic effects of fluorine substituents influence the SNAr mechanism in this compound’s synthesis?

Methodological Answer:

Fluorine’s electron-withdrawing nature activates the pyridine ring toward SNAr by:

- Increasing Electrophilicity : Fluorine at the 2-position polarizes the C-Br bond, facilitating nucleophilic attack.

- Stabilizing Transition States : Difluoropyrrolidine’s inductive effects lower the activation energy.

Validation : Use DFT calculations to map charge distribution and kinetic studies to compare reaction rates with non-fluorinated analogs .

Basic: What analytical techniques confirm the structural integrity of 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine?

Methodological Answer:

- X-ray Crystallography : Refine crystal structures using SHELXL (SHELX system) for precise bond-length/angle measurements .

- NMR/ESI-MS :

- ¹H/¹³C NMR : Verify regiochemistry via coupling patterns (e.g., pyridine C-H vs. pyrrolidine signals).

- ESI-MS : Confirm molecular weight (M.W. ~261.04) and isotopic patterns from bromine .

Advanced: How to optimize HPLC methods for detecting trace brominated byproducts?

Methodological Answer:

- Column Selection : Use a C18 column with 3 µm particle size for high resolution.

- Mobile Phase : Gradient elution with 0.1% TFA in acetonitrile/water (30:70 to 70:30 over 20 min).

- Detection : UV at 254 nm (Br absorption) coupled with MS for fragmentation analysis.

Challenges : Differentiate regioisomers (e.g., 3-bromo vs. 5-bromo derivatives) via retention time and MS/MS .

Basic: What safety protocols are critical when handling brominated intermediates?

Methodological Answer:

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent decomposition of air-sensitive intermediates.

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.

- First Aid : Immediate rinsing with water for skin/eye exposure; consult poison control for ingestion .

Advanced: How to resolve contradictions in reaction yields under varying solvent systems?

Methodological Answer:

- Solvent Screening : Test DMF (high polarity) vs. THF (moderate polarity) to assess dielectric constant effects on SNAr kinetics.

- Kinetic Profiling : Use in-situ IR or NMR to monitor intermediate formation.

- Statistical Analysis : Apply Design of Experiments (DoE) to identify solvent/base interactions impacting yield .

Advanced: How to ensure regioselectivity during functionalization of the pyridine ring?

Methodological Answer:

- Directed Metalation : Use Br as a directing group for subsequent cross-coupling (e.g., Suzuki-Miyaura).

- Computational Modeling : Predict reactivity using Fukui indices to identify electrophilic/nucleophilic sites.

- Competitive Experiments : Compare reactivity of Br vs. F substituents in Pd-catalyzed reactions .

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to avoid photodegradation.

- Moisture Control : Use desiccants (silica gel) in sealed containers.

- Stability Monitoring : Perform periodic HPLC to detect hydrolytic or oxidative byproducts .

Advanced: How to leverage the bromo group for cross-coupling reactions in drug discovery?

Methodological Answer:

- Buchwald-Hartwig Amination : Couple with aryl amines using Pd(dba)₂/Xantphos catalysts.

- Suzuki-Miyaura : React with boronic acids (e.g., aryl/heteroaryl) under Pd(OAc)₂/SPhos conditions.

- Challenges : Mitigate β-hydride elimination by optimizing ligand steric bulk .

Advanced: Can computational models predict spectroscopic properties of fluorinated derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.